2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile
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Overview
Description
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimidinyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with a suitable reagent to form the methoxyphenyl intermediate.
Pyrimidinyl Group Introduction: The methoxyphenyl intermediate is then reacted with a pyrimidine derivative under specific conditions to introduce the pyrimidinyl group.
Thioether Linkage Formation: Finally, the compound is subjected to a thiolation reaction to form the thioether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: A simpler compound with a similar methoxyphenyl group but lacking the pyrimidinyl and thioether functionalities.
4-Methoxybenzyl cyanide: Another related compound with a methoxyphenyl group and a cyanide functionality.
Uniqueness
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56605-22-2 |
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Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N4OS/c1-10-9-13(18-14(16-10)20-8-7-15)17-11-3-5-12(19-2)6-4-11/h3-6,9H,8H2,1-2H3,(H,16,17,18) |
InChI Key |
ZIVTUJKMPQQFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC#N)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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